(E)-1-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-3-{3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}-2-PROPEN-1-ONE
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Overview
Description
(E)-1-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-3-{3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}-2-PROPEN-1-ONE is a synthetic organic compound characterized by its complex structure, which includes pyrazole and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-3-{3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}-2-PROPEN-1-ONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the chloro and methyl groups. The final step involves the formation of the propenone moiety through a condensation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-3-{3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}-2-PROPEN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (E)-1-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-3-{3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}-2-PROPEN-1-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be used to study the effects of pyrazole derivatives on biological systems. It can serve as a model compound for investigating the interactions between small molecules and biological targets.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structure suggests it could be modified to produce compounds with therapeutic properties.
Industry
In the industrial sector, this compound can be used in the development of new materials and chemicals. Its reactivity and functional groups make it suitable for various industrial applications, including the production of polymers and coatings.
Mechanism of Action
The mechanism of action of (E)-1-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-3-{3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}-2-PROPEN-1-ONE involves its interaction with specific molecular targets. The compound’s pyrazole rings can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: A compound with two chlorine atoms on an aniline ring, used in the production of dyes and herbicides.
Caffeine: An alkaloid with a purine structure, known for its stimulant properties.
4-Methoxyphenethylamine: Used in the synthesis of various organic compounds.
Uniqueness
(E)-1-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-3-{3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}-2-PROPEN-1-ONE is unique due to its combination of pyrazole and methoxyphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(E)-1-(4-chloro-1-methylpyrazol-3-yl)-3-[3-[(4-chloropyrazol-1-yl)methyl]-4-methoxyphenyl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N4O2/c1-23-11-15(20)18(22-23)16(25)5-3-12-4-6-17(26-2)13(7-12)9-24-10-14(19)8-21-24/h3-8,10-11H,9H2,1-2H3/b5-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNUIRFOBWCTPFI-HWKANZROSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)C=CC2=CC(=C(C=C2)OC)CN3C=C(C=N3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C(=N1)C(=O)/C=C/C2=CC(=C(C=C2)OC)CN3C=C(C=N3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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